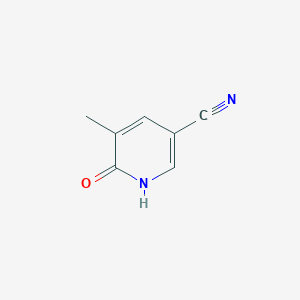
6-Hydroxy-5-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-methylnicotinonitrile is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 6-position, a methyl group at the 5-position, and a nitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methylnicotinonitrile can be achieved through several methods. One common approach involves the hydroxylation of 5-methylnicotinonitrile. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to introduce the hydroxyl group at the 6-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts. For example, genetically engineered strains of bacteria such as Agrobacterium tumefaciens can be employed to convert nicotine from tobacco waste into this compound through a series of enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 6-oxo-5-methylnicotinonitrile.
Reduction: Formation of 6-hydroxy-5-methylaminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can further participate in various biochemical reactions. The hydroxyl and nitrile groups play crucial roles in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinonitrile: Similar structure but lacks the hydroxyl and methyl groups.
5-Hydroxy-6-methylnicotinonitrile: Similar structure but with different positions of the hydroxyl and methyl groups
Uniqueness
6-Hydroxy-5-methylnicotinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1355200-40-6 |
|---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
5-methyl-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(3-8)4-9-7(5)10/h2,4H,1H3,(H,9,10) |
InChI-Schlüssel |
OBYCXDBNDBOQQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CNC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11922158.png)
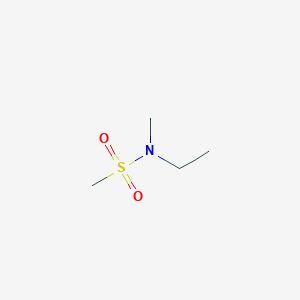
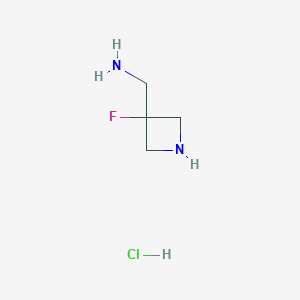
![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
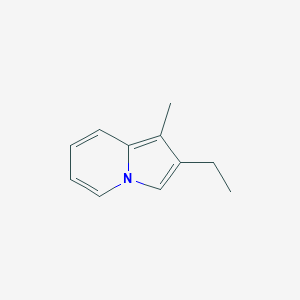
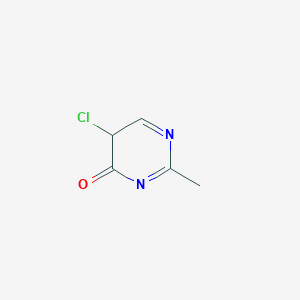
![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)

![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)
